molecular formula C14H17N3O4 B11838810 2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide

Cat. No.: B11838810
M. Wt: 291.30 g/mol
InChI Key: UZNFQCVWSKUDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of Functional Groups: The dimethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetohydrazide Moiety: The acetohydrazide group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetohydrazide

InChI

InChI=1S/C14H17N3O4/c1-8-6-9(18)13-10(20-2)4-5-11(21-3)14(13)17(8)7-12(19)16-15/h4-6H,7,15H2,1-3H3,(H,16,19)

InChI Key

UZNFQCVWSKUDPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)NN)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.